3-(Dimethylamino)acrylonitrile
Overview
Description
3-(Dimethylamino)acrylonitrile is an organic compound with the molecular formula C5H8N2. It is characterized by the presence of a dimethylamino group attached to an acrylonitrile moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It has been investigated for vestibular toxicity in wild type (129s1) and cyp2e1-null mice via cyp2e1-mediated metabolism .
Mode of Action
The compound’s mode of action might be related to its metabolism by the CYP2E1 enzyme .
Result of Action
It has been associated with vestibular toxicity in certain mouse models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)acrylonitrile can be synthesized through the dimerization of acrylic reagents. One common method involves the reaction of methyl-3-(dimethylamino) acrylate in the presence of sulfuric acid in 1,2-dimethoxyethane solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
N-(Dimethylamino)propylacrylamide (DMAPMA): An acrylic analogue with similar reactivity but different applications.
Dimethylaminoethyl methacrylate (DMAEMA): Another compound with a dimethylamino group, used in polymer chemistry.
Uniqueness: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the nucleophilicity of the dimethylamino group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBIZXAEDFPNL-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878800 | |
Record name | 3-Dimethylaminoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-41-3, 2407-68-3 | |
Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2407-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Dimethylaminoacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3-(Dimethylamino)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions has 3-(Dimethylamino)acrylonitrile been shown to undergo?
A1: this compound has demonstrated versatility as a reagent in various organic reactions. For example, it can react with 1,3-cyclohexanedione derivatives to form tetrahydroquinolinone derivatives, highlighting its potential in constructing heterocyclic systems. [] Additionally, it has been successfully employed in the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor. In this multi-step synthesis, this compound plays a crucial role by reacting with a quinoline derivative, leading to the formation of a key intermediate. [] Furthermore, research indicates its utility in synthesizing heteroaryl-substituted enamines, which can then be converted to valuable building blocks such as heteroaryl-substituted acetaldoximes and acetonitriles. []
Q2: Are there any specific reaction conditions that have been found to be particularly effective when using this compound?
A2: Yes, several studies have optimized reaction conditions for reactions involving this compound. In the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers found that using a 1:1.5:2 molar ratio of this compound, trifluoroacetyl chloride, and triethylamine (TEA) respectively during an acylation reaction resulted in a significantly improved yield of 78.6%. [] This highlights the importance of carefully controlling stoichiometry when working with this compound.
Q3: Has this compound been utilized in the synthesis of any pharmaceutically relevant compounds?
A3: Yes, this compound has proven valuable in the synthesis of Neratinib. [] Neratinib is a potent and irreversible tyrosine kinase inhibitor with clinical applications in treating HER2-positive breast cancer. This highlights the potential of this compound as a building block for creating compounds with therapeutic value.
Q4: Are there alternative synthetic routes or substitutes available for reactions involving this compound?
A4: While this compound offers unique reactivity, exploring alternative synthetic routes and substitutes is crucial for optimizing reaction efficiency and cost-effectiveness. For instance, in the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, researchers successfully replaced phosgene with trifluoroacetyl chloride as an acylating agent, resulting in a safer and more practical approach. []
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